molecular formula C11H15FO B7976691 1-(4-Fluoro-2-methylphenyl)-2-butanol

1-(4-Fluoro-2-methylphenyl)-2-butanol

Cat. No.: B7976691
M. Wt: 182.23 g/mol
InChI Key: ZZGHAWJMJNIIIU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-2-butanol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-butanol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalytic hydrogenation for the reduction step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-2-butanol can undergo various chemical reactions including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like LiAlH4.

    Substitution: Halogenation or nitration reactions on the aromatic ring using reagents like Br2 or HNO3.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.

    Substitution: Br2 in CCl4 for bromination, HNO3 in H2SO4 for nitration.

Major Products:

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding alkane.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and dyestuffs due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-2-methylphenyl)-2-butanol exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-3-methylphenol

Comparison: 1-(4-Fluoro-2-methylphenyl)-2-butanol is unique due to the presence of the butanol side chain, which can significantly alter its physical and chemical properties compared to its simpler analogs

Biological Activity

1-(4-Fluoro-2-methylphenyl)-2-butanol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15FOC_{11}H_{15}FO and features a fluoro-substituted aromatic ring, which is known to influence its biological activity. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating varying degrees of activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.10 mg/mL
Pseudomonas aeruginosa0.15 mg/mL
Bacillus subtilis0.08 mg/mL

These results suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Testing against common fungal pathogens yielded the following MIC values:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.12 mg/mL
Aspergillus niger0.20 mg/mL

These findings highlight the compound's potential as an antifungal agent, particularly against opportunistic infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines. Notably, its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal examined the antimicrobial efficacy of various fluorinated compounds, including this compound. The study utilized disk diffusion methods to assess inhibition zones against selected bacterial strains. The results indicated that this compound had comparable efficacy to standard antibiotics like kanamycin, particularly against Staphylococcus aureus and Escherichia coli .

Evaluation of Anticancer Properties

Another significant research effort focused on the anticancer properties of this compound involved testing against multiple cancer cell lines. The study reported that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-3-11(13)7-9-4-5-10(12)6-8(9)2/h4-6,11,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGHAWJMJNIIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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